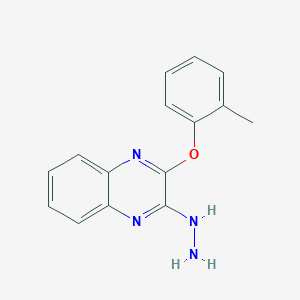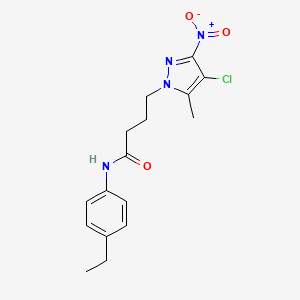![molecular formula C26H31NO7 B11444076 (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B11444076.png)
(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with two (2,3,4-trimethoxyphenyl)methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bonds in the (2,3,4-trimethoxyphenyl)methylidene groups can yield the corresponding saturated derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.
Medicine: There is interest in its potential therapeutic applications, including its use as a lead compound for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, potentially inhibiting or activating their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- (3Z,5E)-1-methyl-3,5-bis[(2,4-dimethoxyphenyl)methylidene]piperidin-4-one
- (3Z,5E)-1-methyl-3,5-bis[(2,3-dimethoxyphenyl)methylidene]piperidin-4-one
- (3Z,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Uniqueness: The presence of three methoxy groups on each phenyl ring in (3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one distinguishes it from similar compounds. This structural feature may enhance its bioactivity and interaction with molecular targets, making it a unique candidate for various applications.
Properties
Molecular Formula |
C26H31NO7 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(3Z,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12-,19-13+ |
InChI Key |
QIJNPXNDNGLJPA-MGYAYREDSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C1 |
Canonical SMILES |
CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11444003.png)
![Methyl 5-(4-chlorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11444006.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11444007.png)

![Butyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444015.png)
![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11444018.png)
![5,6-dimethyl-1-[(4-methylphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11444023.png)
![8-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444034.png)

![2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11444049.png)
![2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11444054.png)
![3-(4-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444060.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11444065.png)

